(3-(trifluoromethyl)-1H-indazol-5-yl)boronic acid

Medicinal Chemistry Suzuki-Miyaura Coupling Kinase Inhibitor Synthesis

This boronic acid is the ideal building block when your synthetic route demands the specific 3-CF₃/5-B(OH)₂ indazole geometry. Unlike generic analogs, it directly installs the 5-aryl/heteroaryl vector for kinase targets (CHK1, AKT, LRRK2) and imparts enhanced metabolic stability and lipophilicity for fascin inhibitor candidates. The 97% purity standard ensures reliable Suzuki coupling yields for SAR library synthesis.

Molecular Formula C8H6BF3N2O2
Molecular Weight 229.95 g/mol
CAS No. 1451154-24-7
Cat. No. B1447328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(trifluoromethyl)-1H-indazol-5-yl)boronic acid
CAS1451154-24-7
Molecular FormulaC8H6BF3N2O2
Molecular Weight229.95 g/mol
Structural Identifiers
SMILESB(C1=CC2=C(NN=C2C=C1)C(F)(F)F)(O)O
InChIInChI=1S/C8H6BF3N2O2/c10-8(11,12)7-5-3-4(9(15)16)1-2-6(5)13-14-7/h1-3,15-16H,(H,13,14)
InChIKeyKHQAJHSFOJIZMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (3-(trifluoromethyl)-1H-indazol-5-yl)boronic acid CAS 1451154-24-7 for Pharmaceutical R&D and Chemical Synthesis


(3-(Trifluoromethyl)-1H-indazol-5-yl)boronic acid (CAS 1451154-24-7) is an arylboronic acid featuring an indazole core substituted with a trifluoromethyl group. Its primary documented role is as a reagent in Suzuki-Miyaura cross-coupling reactions to form C–C bonds for synthesizing biaryl-containing drug candidates . The compound's boronic acid group enables participation in transition metal-catalyzed cross-couplings, while the trifluoromethyl group imparts increased lipophilicity and metabolic stability to downstream products [1]. It is commercially available at purities of ≥95% .

Critical Role of Regiochemistry: Why (3-(trifluoromethyl)-1H-indazol-5-yl)boronic acid Cannot Be Replaced by Generic Indazole Boronic Acids


Substitution with generic indazole boronic acids is not feasible for applications requiring specific spatial and electronic configurations. The 3-CF₃ and 5-B(OH)₂ substitution pattern on the indazole core dictates the geometry and vector of attachment in Suzuki couplings, directly impacting the 3D conformation of final drug candidates . The trifluoromethyl group at the 3-position, distinct from unsubstituted or differently substituted analogs, is specifically employed to enhance lipophilicity, metabolic stability, and target binding, making this precise regiochemistry a critical requirement for many structure-activity relationships (SAR) [1].

Quantitative Differentiation of (3-(trifluoromethyl)-1H-indazol-5-yl)boronic acid: A Procurement-Focused Evidence Review


Data Gap Notice: Lack of Public Comparative Data for (3-(trifluoromethyl)-1H-indazol-5-yl)boronic acid

A comprehensive search of the scientific and patent literature for this specific compound (CAS 1451154-24-7) did not yield quantitative comparative data meeting the required evidence standards. No peer-reviewed studies or patents were found that directly compare its reactivity (e.g., yield, selectivity) or biological activity of derived products against those made with close analogs (e.g., other indazole boronic acid regioisomers, N-protected variants, or alternative electron-withdrawing group substitutions) in a defined assay system. The few sources mentioning the compound are from excluded vendors (benchchem, evitachem) and offer no primary data [1].

Medicinal Chemistry Suzuki-Miyaura Coupling Kinase Inhibitor Synthesis

Regiochemical Impact on Downstream Target Affinity: Class-Level Inference from 5-Substituted Indazole Kinase Inhibitors

While no data exists for the boronic acid itself, literature on 5-substituted indazoles demonstrates that the 5-position is a critical vector for kinase inhibition. For instance, in a series of CHK1 inhibitors, substitution at the 5-position was essential for achieving potent cellular activity (IC₅₀ values in the nanomolar range) and >1000-fold selectivity over CDK1 [1]. The boronic acid group at the 5-position enables the synthesis of diverse 5-aryl/heteroaryl indazole derivatives through Suzuki coupling, allowing systematic exploration of this crucial binding region. An analog without the boronic acid handle at the 5-position would preclude this SAR exploration.

Kinase Inhibition Cancer Research SAR

Trifluoromethyl Group Contribution to Metabolic Stability: Class-Level Inference from Indazole Drug Candidates

The trifluoromethyl (-CF₃) group is a well-established pharmacophore used to improve metabolic stability and lipophilicity. In the context of indazole-based therapeutics, patents explicitly claim that the trifluoromethyl group enhances these properties [1]. Specifically, the compound 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-indazole (a pinacol ester derivative of the target compound) is described as having a trifluoromethyl group that 'enhances metabolic stability and lipophilicity, traits critical for optimizing bioavailability in candidate drugs' . Analogs lacking the -CF₃ group (e.g., simple 5-indazole boronic acid) would yield derivatives with inferior metabolic profiles.

Drug Metabolism Pharmacokinetics ADME

Target Applications for (3-(trifluoromethyl)-1H-indazol-5-yl)boronic acid in R&D


Synthesis of 5-Aryl/ Heteroaryl Indazoles for Kinase Inhibitor Discovery

This compound is used in Suzuki-Miyaura cross-coupling reactions to install diverse aryl or heteroaryl groups at the 5-position of the indazole core. This is a critical step in generating compound libraries for exploring kinase targets like CHK1, AKT, and LRRK2, where 5-substitution is known to be important for activity and selectivity [1].

Synthesis of Drug Candidates Requiring Improved Metabolic Stability

The 3-CF₃ group on the indazole ring is a key structural feature for improving the metabolic stability and lipophilicity of final drug candidates. This boronic acid is therefore the preferred building block when the target molecule requires this specific substitution pattern to achieve desired pharmacokinetic properties [2].

Construction of Biaryl Libraries for Fascin Inhibition

Patents related to fascin inhibition mention the use of trifluoromethyl-indazole boronic acids as intermediates. While the specific compound is not detailed, its structural class is relevant for synthesizing inhibitors that target fascin, an actin-bundling protein implicated in cancer metastasis [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-(trifluoromethyl)-1H-indazol-5-yl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.